2-(2-Fluorophenoxy)ethanethioamide
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Overview
Description
2-(2-Fluorophenoxy)ethanethioamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by its chemical formula C8H8FNOS and a molecular weight of 185.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)ethanethioamide typically involves the reaction of 2-fluorophenol with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2-Fluorophenoxy)ethanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)ethanethioamide
- 2-(2-Bromophenoxy)ethanethioamide
- 2-(2-Methylphenoxy)ethanethioamide
Uniqueness
2-(2-Fluorophenoxy)ethanethioamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C8H8FNOS |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)ethanethioamide |
InChI |
InChI=1S/C8H8FNOS/c9-6-3-1-2-4-7(6)11-5-8(10)12/h1-4H,5H2,(H2,10,12) |
InChI Key |
DVTLULCIKJXZJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=S)N)F |
Origin of Product |
United States |
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